Benzoic acid, 3,4,6-trichloro-2-hydroxy-

Description

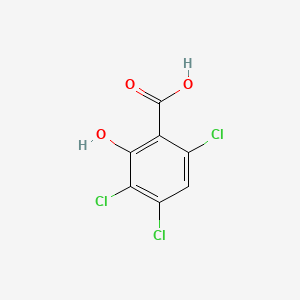

3,4,6-Trichloro-2-hydroxybenzoic acid (CID 110245) is a halogenated benzoic acid derivative with the molecular formula C₇H₃Cl₃O₃ and a molecular weight of 241.46 g/mol. Its structure features chlorine substituents at the 3-, 4-, and 6-positions of the aromatic ring and a hydroxyl group at the 2-position adjacent to the carboxylic acid moiety. Key identifiers include:

Properties

CAS No. |

68427-31-6 |

|---|---|

Molecular Formula |

C7H3Cl3O3 |

Molecular Weight |

241.5 g/mol |

IUPAC Name |

3,4,6-trichloro-2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H3Cl3O3/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,11H,(H,12,13) |

InChI Key |

HXFHVXQDAWYFMP-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1Cl)Cl)O)C(=O)O)Cl |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)O)C(=O)O)Cl |

Other CAS No. |

68427-31-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers of Trichlorobenzoic Acids

The compound is compared to other trichloro-substituted benzoic acids, differing in substituent positions:

Key Differences :

Physicochemical Properties

- Acidity: The hydroxyl group at the 2-position in the target compound increases acidity compared to non-hydroxylated trichlorobenzoic acids. The electron-withdrawing effect of chlorine atoms further stabilizes the deprotonated form.

- Stability : The absence of literature on the target compound’s stability contrasts with data for 2,3,6-trichlorobenzoic acid, which has documented enthalpy of fusion (ΔfusH = 23.85 kJ/mol) .

- Spectroscopic Data :

- MS/MS Fragmentation : For hydroxylated analogs (e.g., hydroxyl-(sulfooxy)benzoic acid in ), fragmentation involves loss of carboxylic acid (-CO₂H, m/z 189 → 153 → 109). The target compound may exhibit similar patterns but with chlorine-related fragments .

- IR Data : Trichloro analogs typically show strong C-Cl stretches near 600–800 cm⁻¹ and carbonyl (C=O) stretches at ~1700 cm⁻¹ .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 3,4,6-trichloro-2-hydroxybenzoic acid, and how can purity be validated?

- Methodology :

- Synthesis : Utilize stepwise halogenation of 2-hydroxybenzoic acid (salicylic acid) via electrophilic aromatic substitution. Optimize reaction conditions (e.g., temperature: 50–80°C, catalysts like FeCl₃ or AlCl₃) to control regioselectivity .

- Purification : Employ recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/ethyl acetate) to isolate the product. Monitor purity via melting point analysis (compare to literature values) .

- Validation : Confirm purity using HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm. Cross-validate with elemental analysis (C, H, Cl content) .

Q. How can NMR and LC-MS resolve structural ambiguities in chlorinated benzoic acid derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to differentiate chlorine-substituted carbons (deshielded δ 120–140 ppm) and hydroxyl protons (broad singlet, δ 10–12 ppm). Compare coupling patterns to distinguish 3,4,6-trichloro substitution from isomers .

- LC-MS : Use high-resolution LC-MS (Q-TOF) to confirm molecular ion [M-H]⁻ at m/z 233.92 (C₇H₃Cl₃O₃⁻). Fragmentation patterns (e.g., loss of CO₂ or Cl•) aid in structural elucidation .

- Cross-Validation : Combine with FT-IR (C=O stretch ~1680 cm⁻¹, O-H stretch ~3200 cm⁻¹) and X-ray crystallography for definitive confirmation .

Advanced Research Questions

Q. What mechanistic insights can DFT calculations provide about electronic effects in 3,4,6-trichloro-2-hydroxybenzoic acid?

- Methodology :

- Computational Modeling : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, predicting sites for nucleophilic/electrophilic attack. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

- Thermochemical Data : Use enthalpy of formation (ΔHf) and bond dissociation energies (BDEs) from NIST data to predict stability under thermal stress. Compare with experimental DSC results for phase transitions .

Q. How do pH and UV irradiation influence the abiotic degradation pathways of 3,4,6-trichloro-2-hydroxybenzoic acid in aquatic environments?

- Methodology :

- Degradation Studies : Conduct controlled photolysis experiments (UV-C, 254 nm) in buffered solutions (pH 3–9). Monitor degradation kinetics via LC-MS/MS, identifying intermediates like dichlorocatechols or quinones .

- Mechanistic Probes : Use radical scavengers (e.g., tert-butanol for •OH) to elucidate reactive oxygen species (ROS) involvement. Quantify chloride release via ion chromatography to track dechlorination .

Q. How can conflicting solubility data for chlorinated benzoic acids be reconciled across studies?

- Methodology :

- Data Harmonization : Compare solubility measurements (e.g., in water, ethanol) using standardized shake-flask methods at 25°C. Account for polymorphic forms via PXRD to rule out crystal phase discrepancies .

- Thermodynamic Analysis : Apply the van’t Hoff equation to solubility vs. temperature data, referencing NIST enthalpy of dissolution values . Validate with Hansen solubility parameters (δd, δp, δh) to predict solvent compatibility .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.